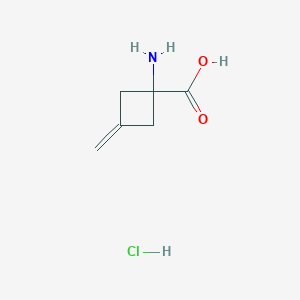

1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride

Description

1-Amino-3-methylidenecyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived compound featuring an amino group, a carboxylic acid moiety, and a methylidene (CH₂=) substituent at the 3-position of the cyclobutane ring. These analogs are primarily used as organic building blocks in pharmaceutical research, particularly in the synthesis of bioactive molecules and prodrugs .

Properties

IUPAC Name |

1-amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h1-3,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBYDYXUQCCEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-methylidenecyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. As a conformationally rigid analog of natural amino acids, it can mimic or inhibit the function of these amino acids in biological systems . This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences among cyclobutane-based analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Purity | Key Applications |

|---|---|---|---|---|---|---|

| 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl | 1207894-63-0 | C₁₂H₁₆ClNO₃ | 257.71 | 3-benzyloxy | ≥95% | Peptide synthesis, enzyme inhibition |

| 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid HCl | 109826-20-2 | C₆H₁₀ClNO₃ | 179.60 (calc.) | 3-hydroxymethyl | N/A | Medicinal chemistry intermediates |

| 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid HCl | 2171915-88-9 | C₈H₁₄ClNO₂ | 191.66 (calc.) | 3,3-dimethyl | N/A | Antibacterial agent research |

| 1-Aminocyclobutanecarboxylic acid ([¹¹C] labeled) | N/A | C₅H₉NO₂·HCl | 163.59 (calc.) | None (parent structure) | N/A | Tumor imaging (PET scans) |

Notes:

- 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl: The benzyloxy group enhances lipophilicity, making it suitable for membrane permeability studies .

- 1-Aminocyclobutanecarboxylic acid ([¹¹C] labeled): Radiolabeled versions exhibit tumor-seeking properties due to preferential uptake in cancerous tissues .

Biological Activity

1-Amino-3-methylidenecyclobutane-1-carboxylic acid hydrochloride, often referred to as its hydrochloride salt form, is a compound of interest in various fields, particularly in biochemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of 1-Amino-3-methylidenecyclobutane-1-carboxylic acid hydrochloride can be represented as follows:

This compound features a cyclobutane ring with an amino group and a carboxylic acid functional group, making it a versatile molecule for various biochemical interactions.

Biological Activity Overview

Research has indicated that 1-Amino-3-methylidenecyclobutane-1-carboxylic acid hydrochloride exhibits several biological activities, primarily related to its role in metabolic processes and potential therapeutic applications.

The compound is believed to influence metabolic pathways by acting as an analog of amino acids, which may affect protein synthesis and cellular metabolism. Its unique structure allows it to interact with specific enzymes or receptors involved in these pathways.

Cancer Research

One significant area of study involves the compound's potential as a tumor-avid amino acid in nuclear medicine imaging. A study demonstrated that derivatives like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) are effective in glioma localization through PET imaging techniques. The uptake of FACBC in tumor tissues was significantly higher compared to normal brain tissues, indicating its utility in cancer diagnostics .

Plant Physiology

In plant biology, the compound has been investigated for its role as an ethylene precursor. Ethylene is crucial for various physiological processes such as fruit ripening and stress responses. Research indicates that compounds similar to 1-Amino-3-methylidenecyclobutane-1-carboxylic acid can enhance plant resistance against pathogens and abiotic stresses by modulating ethylene biosynthesis .

Study on Tumor Localization

A notable case involved the application of [18F]FACBC in patients with glioblastoma multiforme. The study found that the uptake of this compound in tumor cells was significantly higher than in surrounding healthy tissue, demonstrating its potential for targeted imaging and possibly therapeutic applications .

Plant Stress Response Enhancement

Another study explored the efficacy of ACCA (a related compound) in enhancing maize resistance against pathogens. The findings suggested that ACCA could improve plant defense mechanisms by altering ethylene production pathways, showcasing the broader implications of similar compounds in agricultural biotechnology .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-Amino-3-methylidenecyclobutane-1-carboxylic acid hydrochloride?

The synthesis typically involves cyclobutane ring formation followed by functional group introduction. A common approach starts with cyclobutanone derivatives, which undergo cyclization with ammonia or amine sources. Subsequent reduction and HCl salt formation yield the hydrochloride form. For example, cyclization of 3-methylidenecyclobutanone with methylamine under acidic conditions produces the aminomethyl intermediate, followed by carboxylation using CO₂ under high pressure (120–150°C) to introduce the carboxylic acid group . Industrial-scale synthesis emphasizes solvent extraction and crystallization for purity ≥98% .

Q. How is the structural integrity of this compound verified in research settings?

Structural characterization employs:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm cyclobutane ring geometry and substituent positions (e.g., methylidene and aminomethyl groups) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (163.61 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry in crystalline forms .

Q. What are the primary biochemical applications of this compound?

- Peptide Synthesis: Acts as a non-proteinogenic amino acid analog to study peptide conformational dynamics. For example, Balaji et al. (1995) incorporated cyclobutane derivatives into peptides to analyze β-sheet stabilization .

- Enzyme Inhibition: Modulates enzymatic activity via steric hindrance from the rigid cyclobutane core .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during carboxylation?

Key parameters include:

- Pressure and Temperature: CO₂ carboxylation at 150°C and 50 bar improves electrophilic substitution efficiency .

- Catalysts: Use of Lewis acids (e.g., AlCl₃) enhances electrophilic activation of CO₂ .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates, reducing side reactions .

Q. How should contradictions in biological activity data be analyzed?

Discrepancies in bioactivity (e.g., antitumor vs. neurotransmitter modulation) may arise from:

- Stereochemical Variations: Enantiomeric purity impacts receptor binding. Chiral HPLC or enzymatic resolution ensures stereochemical consistency .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) alter protonation states of the amino group, affecting activity .

Q. What advanced analytical strategies address quantification challenges in complex matrices?

- HPLC-MS/MS: Quantifies trace amounts (LOD: 0.1 ng/mL) in serum using C18 columns and ion-pairing reagents (e.g., TFA) .

- Isotopic Labeling: ¹³C-labeled analogs enable metabolic pathway tracking via NMR .

Methodological Recommendations

- Purification: Use reverse-phase chromatography (MeCN/H₂O gradient) to isolate impurities with similar polarity .

- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC to establish shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.